1-(6-Methoxy-2-benzofuranyl)ethanone
Overview
Description
1-(6-Methoxy-2-benzofuranyl)ethanone, also known as MBDB, is a chemical compound belonging to the phenethylamine family. It is a psychoactive substance that has been widely studied for its potential therapeutic applications.
Scientific Research Applications
- Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
- They have potential applications in many aspects, making these substances potential natural drug lead compounds .
- The methods of application or experimental procedures involve chemical synthesis .
- The outcomes obtained show that benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide .
- A compound with a benzofuran-like structure promoted bone formation by upregulating BMP-2 .
- It exhibited a therapeutic effect in SAMP-6 mice, glucocorticoid-induced osteoporosis rats, and ovariectomized rats .
- In this study, aged C57 and SAMP-6 mice models were used to investigate the therapeutic and preventive effects of compound 125 on senile osteoporosis .
- scRNA-seq analysis showed that BMP-2 upregulation is the mechanism through which 125 accelerates bone turnover and increases the proportion of osteoblasts .
Medicinal Chemistry
Osteoporosis Treatment
- A novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- The methods of application or experimental procedures involve chemical synthesis .
- The outcomes obtained show that this compound has potential as a new therapeutic drug for hepatitis C .
Antiviral Therapy
Anticancer Therapy
- Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
- Among the synthesized compounds, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was found to be the most effective derivative against S. aureus and E. coli .
- The methods of application or experimental procedures involve chemical synthesis .
- The outcomes obtained show that this compound has potential as a new antimicrobial drug .
- A study deals with the design of original benzofuran–chalcone hybrids as anticancer agents .
- The reaction of 6-methoxysaliciylaldehyde with chloroacetone and potassium carbonate was used to prepare 1-(6-methoxy-1-benzofuran-2-yl) ethanone as a starting reagent .
- A novel series of chalcone derivatives was designed, synthesized, and evaluated in terms of anticancer activities .
- The synthesized compounds were tested against two MDA-MB-231 (human breast cancer cell line) and A549 (human lung cancer cell line) in order to detect anticancer activity .
- The results revealed that 2-acetylbenzofuran-chalcone hybrids have an anticancer effect .
Antimicrobial Therapy
Anticancer Therapy
properties
IUPAC Name |
1-(6-methoxy-1-benzofuran-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7(12)10-5-8-3-4-9(13-2)6-11(8)14-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRSGAXMWLEMKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200792 | |
Record name | Ethanone, 1-(6-methoxy-2-benzofuranyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxy-2-benzofuranyl)ethanone | |
CAS RN |
52814-92-3 | |
Record name | 1-(6-Methoxy-2-benzofuranyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52814-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketone, 6-methoxy-2-benzofuranyl methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052814923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(6-methoxy-2-benzofuranyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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